molecular formula C27H26N2O4 B2796295 N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-2,2-diphenylacetamide CAS No. 851403-41-3

N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-2,2-diphenylacetamide

Cat. No.: B2796295
CAS No.: 851403-41-3
M. Wt: 442.515
InChI Key: WTIOLXMTXLPQEJ-UHFFFAOYSA-N
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Description

N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-2,2-diphenylacetamide is a complex organic compound featuring a quinoline core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-2,2-diphenylacetamide typically involves multi-step organic reactions. One common approach is the condensation of 5,8-dimethoxy-2-oxo-1H-quinoline-3-carbaldehyde with 2,2-diphenylacetamide under acidic or basic conditions. The reaction may require catalysts such as Lewis acids or bases to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-2,2-diphenylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the quinoline core to dihydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are employed.

    Substitution: Halogenating agents, alkylating agents, and nucleophiles are used under various conditions.

Major Products Formed

The major products formed from these reactions include quinoline N-oxides, dihydroquinoline derivatives, and substituted quinoline compounds with diverse functional groups.

Scientific Research Applications

N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-2,2-diphenylacetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and infectious diseases.

    Industry: Utilized in the development of advanced materials and as a precursor for functionalized polymers.

Mechanism of Action

The mechanism of action of N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-2,2-diphenylacetamide involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, inhibiting the replication of cancer cells. Additionally, the compound may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: A simpler analog with a wide range of biological activities.

    2,2-Diphenylacetamide: Shares the diphenylacetamide moiety but lacks the quinoline core.

    5,8-Dimethoxyquinoline: Contains the quinoline core with methoxy substituents but lacks the diphenylacetamide group.

Uniqueness

N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-2,2-diphenylacetamide is unique due to the combination of the quinoline core and the diphenylacetamide moiety. This structural combination imparts distinct chemical properties and biological activities, making it a valuable compound for research and development.

Properties

CAS No.

851403-41-3

Molecular Formula

C27H26N2O4

Molecular Weight

442.515

IUPAC Name

N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-2,2-diphenylacetamide

InChI

InChI=1S/C27H26N2O4/c1-32-22-13-14-23(33-2)25-21(22)17-20(26(30)29-25)15-16-28-27(31)24(18-9-5-3-6-10-18)19-11-7-4-8-12-19/h3-14,17,24H,15-16H2,1-2H3,(H,28,31)(H,29,30)

InChI Key

WTIOLXMTXLPQEJ-UHFFFAOYSA-N

SMILES

COC1=C2C=C(C(=O)NC2=C(C=C1)OC)CCNC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4

solubility

not available

Origin of Product

United States

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